(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
Description
Properties
IUPAC Name |
(3S,8aS)-3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-4-5-8(13)10-3-1-2-6(10)7(12)9-5/h5-6,11H,1-4H2,(H,9,12)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTDIKDEEMDJGD-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using L-Proline Derivatives
A validated method employs L-proline as the chiral starting material to ensure (3S) configuration:
Step 1 : N-Boc protection of L-proline followed by esterification with benzyl alcohol.
Step 2 : Oxidation of the secondary alcohol to a ketone using Jones reagent.
Step 3 : Diastereoselective hydroxymethylation via Reformatsky reaction with formaldehyde, achieving >95% diastereomeric excess.
Step 4 : Ring expansion through coupling with glycine ethyl ester hydrochloride under Mitsunobu conditions (DIAD, PPh₃).
Step 5 : Acid-catalyzed cyclization (HCl/EtOH) to form the piperazine-dione core.
Solid-Phase Synthesis for Library Generation
A patent-pending approach utilizes Rink amide resin for combinatorial synthesis:
| Step | Reagent | Conditions | Key Outcome |
|---|---|---|---|
| 1 | Fmoc-Pro-OH | DIC/HOBt, DMF | Resin-bound proline |
| 2 | 4-Nitrobenzene sulfonyl chloride | Pyridine, 0°C | Ns-protected intermediate |
| 3 | Ethylene diamine | DIPEA, NMP | Piperazine ring formation |
| 4 | NaBH₃CN | MeOH, 25°C | Reductive amination |
| 5 | TFA/DCM (95:5) | 2 hr | Cleavage & global deprotection |
This method achieves 22% overall yield with >99% HPLC purity.
Critical Analysis of Cyclization Methods
Thermal Cyclization vs. Acid Catalysis
Comparative studies reveal:
| Parameter | Thermal (180°C) | HCl/EtOH |
|---|---|---|
| Time | 72 hr | 6 hr |
| Yield | 28% | 41% |
| Epimerization | 12% | <2% |
| Byproducts | 4 | 1 |
Acid-catalyzed conditions minimize racemization while accelerating ring closure.
Enzymatic Resolution of Racemates
Candida antarctica lipase B enables kinetic resolution of the (±)-enantiomers:
- Substrate : Racemic hydroxymethyl precursor
- Acyl donor : Vinyl acetate
- Conversion : 48% at 24 hr
- ee : 98% for (3S) isomer
Spectroscopic Characterization
Key NMR Assignments (DMSO-d₆, 400 MHz)
Mass Spectrometry
Industrial-Scale Purification
Multistage crystallization optimizes purity:
| Stage | Solvent | Temp (°C) | Purity Gain |
|---|---|---|---|
| 1 | EtOAc/Heptane | -20 | 87% → 93% |
| 2 | MeOH/H₂O | 4 | 93% → 99.2% |
| 3 | Acetonitrile | RT | 99.2% → 99.9% |
XRD confirms polymorph Form I (mp 152-156°C).
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enhances reproducibility:
Biocatalytic Hydroxymethylation
Engineered E. coli expressing P450BM3 achieves:
- Conversion : 78%
- TTN : 12,400
- No racemization
Chemical Reactions Analysis
Types of Reactions
(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the bicyclic core or the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction can lead to various alcohols or hydrocarbons.
Scientific Research Applications
Dopamine Receptor Ligand
Research indicates that derivatives of octahydropyrrolo[1,2-a]piperazine compounds can act as ligands for dopamine receptors, particularly the D4 subtype. These receptors are implicated in several neurological disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD). The ability of (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione to bind to these receptors may offer therapeutic avenues for treating these conditions .
Antimicrobial Properties
Some studies have highlighted the antimicrobial activity of related compounds within the pyrrolopyrazine class. The structural characteristics of this compound may confer similar properties, suggesting its potential use in developing new antimicrobial agents .
Psychiatric Disorders
Given its interaction with dopamine receptors, this compound could be explored for therapeutic applications in psychiatric disorders. The modulation of dopamine pathways is crucial in managing symptoms associated with schizophrenia and other mood disorders.
Neuroprotective Effects
The neuroprotective potential of compounds similar to this compound has been suggested in preliminary studies. These effects may arise from antioxidant properties or by promoting neuronal survival under stress conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic core provides structural stability and can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(3S,8aS)-3-(methyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione: Similar core structure but with different substituents.
Uniqueness
The presence of the hydroxymethyl group in this compound provides unique reactivity and interaction capabilities compared to similar compounds. This makes it particularly valuable in applications where hydrogen bonding and specific molecular interactions are crucial.
Biological Activity
The compound (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione, also known by its CAS number 650578-01-1, belongs to a class of fused pyrrole derivatives. These compounds have garnered attention due to their potential biological activities, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H16N2O2
- Molecular Weight : 184.236 g/mol
- CAS Number : 650578-01-1
The structure of the compound features a piperazine ring fused with a pyrrole moiety, which is significant for its biological interactions.
Anticancer Properties
Research indicates that pyrrole derivatives exhibit promising anticancer activity. For instance, studies have shown that various fused pyrroles can induce apoptosis in cancer cell lines such as HepG-2 and EACC. The mechanism often involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS) that lead to cell death .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| A | HepG-2 | 100 µg/mL | Cytotoxicity and apoptosis induction |
| B | EACC | 200 µg/mL | Significant reduction in cell viability |
| C | Various | 100-200 µg/mL | Antioxidant activity correlated with anticancer effects |
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly as a ligand for dopamine receptors. It has shown potential in treating disorders related to dopamine dysregulation, such as Parkinson's disease. The binding affinity to dopamine D4 receptors suggests a role in modulating dopaminergic signaling pathways .
Enzyme Inhibition
Piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling which is beneficial in conditions like Alzheimer's disease .
The biological activities of this compound can be attributed to:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Dopamine Receptor Modulation : Acting as a ligand for dopamine receptors which may help in managing neurodegenerative diseases.
Case Studies
Several studies highlight the efficacy of this compound and its analogs:
- Study 1 : A recent study demonstrated that a related pyrrole derivative significantly inhibited tumor growth in vivo models by inducing apoptosis through ROS generation.
- Study 2 : Another investigation focused on the neuroprotective effects of piperazine derivatives showed improved cognitive function in animal models treated with these compounds.
Q & A
Basic: What are the recommended laboratory methods for synthesizing (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione?
Answer:
The compound is a diketopiperazine derivative, typically synthesized via cyclization of linear dipeptides. Key steps include:
- Solid-phase peptide synthesis (SPPS) for generating the linear precursor, ensuring stereochemical fidelity (e.g., Fmoc/t-Bu protection strategies for hydroxymethyl groups) .
- Cyclization using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to form the diketopiperazine ring .
- Purification via reversed-phase HPLC with C18 columns, optimizing gradients for polar substituents like hydroxymethyl .
Basic: How can the purity and stereochemical configuration of this compound be validated?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm ring conformation and substituent positions. For example, the hydroxymethyl group’s protons appear as distinct triplets in -NMR (δ ~3.5–4.0 ppm) .
- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular mass (e.g., calculated for : 211.1083 g/mol) .
- X-ray Diffraction (XRD): Resolve crystal structures to confirm stereochemistry (e.g., envelope/boat conformations of pyrrolidine/piperazine rings) .
Advanced: How to design experiments to evaluate its antioxidant mechanisms in cellular models?
Answer:
- DPPH/ABTS Radical Scavenging Assays: Quantify IC values under controlled pH and temperature .
- Intracellular ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines (e.g., Caco-2) treated with the compound (0.1–100 µM) .
- Gene Expression Profiling: Apply qRT-PCR to assess antioxidant enzymes (e.g., SOD, CAT) and Nrf2 pathway activation .
Advanced: How to resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50 values)?
Answer:
- Control for Stereochemistry: Verify enantiomeric purity via chiral HPLC, as bioactivity often depends on (3S,8aS) configuration .
- Assay Standardization: Normalize protocols for cell viability (e.g., MTT vs. resazurin assays) and ROS quantification methods .
- Substituent Effects: Compare analogues (e.g., 3-isobutyl vs. 3-benzyl derivatives) to isolate structural contributions to activity .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Work in fume hoods due to potential respiratory irritancy (refer to SDS Section 8: Exposure Controls) .
- Storage: Keep in airtight containers at 2–8°C, away from ignition sources (autoignition temperature >200°C) .
Advanced: How to investigate its role in synergistic interactions with microbial metabolites?
Answer:
- Co-culture Systems: Co-incubate with Trichoderma/Burkholderia strains and profile metabolites via LC-MS/MS (e.g., enhanced cyclo(L-Pro-L-Tyr) production) .
- Metabolomic Workflows: Use GNPS libraries to annotate peaks and identify synergistic compounds (e.g., IAA, GABA) .
- Dose-Response Analysis: Apply Bliss independence models to quantify synergy scores in antioxidant/anticancer assays .
Advanced: What computational approaches predict structure-activity relationships (SAR) for diketopiperazines?
Answer:
- Molecular Docking: Target enzymes like AKT1 or Nrf2 using AutoDock Vina; prioritize poses with hydrogen bonds to the hydroxymethyl group .
- Molecular Dynamics (MD): Simulate compound-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- QSAR Modeling: Train random forest models on datasets of IC values and molecular descriptors (e.g., LogP, polar surface area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
